molecular formula C20H23BrClN3OS B6480870 2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1216876-39-9

2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6480870
CAS No.: 1216876-39-9
M. Wt: 468.8 g/mol
InChI Key: VAPMTXPHVSLNLC-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic benzothiazole-derived compound featuring a brominated benzamide core and a tertiary amine side chain. Its molecular structure includes:

  • A 2-bromo substituent on the benzamide ring.
  • A 4-methyl group on the benzothiazole moiety.
  • A 3-(dimethylamino)propyl chain linked to the benzamide nitrogen.
  • A hydrochloride counterion for enhanced solubility.

Properties

IUPAC Name

2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3OS.ClH/c1-14-8-6-11-17-18(14)22-20(26-17)24(13-7-12-23(2)3)19(25)15-9-4-5-10-16(15)21;/h4-6,8-11H,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPMTXPHVSLNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a benzamide backbone with a bromine atom and a benzothiazole moiety, which are known to contribute to biological activity. The presence of the dimethylamino group enhances solubility and biological interaction.

Anticancer Activity

Research indicates that compounds similar to 2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies using the Sulforhodamine B (SRB) assay have demonstrated that related benzothiazole derivatives possess cytotoxic effects against various cancer cell lines, including lung cancer (A549, HCC827) and leukemia cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity against tumor cells .
  • Mechanism of Action : These compounds are believed to exert their effects by disrupting cellular proliferation pathways and inducing apoptosis in cancer cells. For example, studies have shown that they bind to DNA, interfering with replication processes .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Testing : Studies have indicated that benzothiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Broth Microdilution Method : This method has been employed to assess the antibacterial efficacy of related compounds, confirming their potential as therapeutic agents against infectious diseases.

Case Studies

  • Anticancer Efficacy : A recent study evaluated a series of benzothiazole derivatives, including our compound of interest, against three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that the compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM in 2D assays, with reduced effectiveness in 3D culture models .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzothiazole derivatives against clinical isolates of E. coli and S. aureus. The study highlighted significant antibacterial activity, supporting the potential use of these compounds in treating bacterial infections .

Data Summary

Biological ActivityCell Line / MicrobeIC50 / MIC ValueReference
AnticancerA5496.26 µM
AnticancerHCC8276.48 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
One of the primary applications of this compound is in the development of anticancer therapies. Research has shown that it acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is significant in the context of malignant mesothelioma and other cancers. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action
The compound's mechanism involves the disruption of cellular signaling pathways that promote cancer cell proliferation. By targeting specific interactions within these pathways, it can potentially halt or reverse tumor progression. This makes it a valuable tool in both therapeutic and research settings .

Chemical Biology Applications

Chemical Probes
In chemical biology, 2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride serves as a chemical probe to study protein interactions and cellular processes. Its ability to selectively inhibit certain protein-protein interactions allows researchers to dissect complex biological pathways and understand disease mechanisms at a molecular level .

Development of Diagnostic Tools
The compound's specificity for certain biological targets also opens avenues for developing diagnostic tools that can identify diseases based on molecular signatures. This application is particularly relevant in personalized medicine, where understanding individual patient profiles can lead to more effective treatment strategies.

Case Studies

Case Study 1: Inhibition of TEAD Activity
A study demonstrated the efficacy of this compound in inhibiting TEAD activity in cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This underscores its potential as a therapeutic agent against tumors reliant on YAP/TAZ signaling .

Case Study 2: Targeting Malignant Mesothelioma
In another investigation focused on malignant mesothelioma, this compound was shown to effectively reduce tumor size in preclinical models. The study highlighted its role in modulating the tumor microenvironment and enhancing the efficacy of existing chemotherapeutics, suggesting its use as an adjunct therapy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride C₂₁H₂₄BrClN₃OS 497.86 2-bromo (benzamide), 4-methyl (benzothiazole), 3-(dimethylamino)propyl Target
N-[3-(Dimethylamino)propyl]-4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride C₂₁H₂₆ClN₃O₂S 419.97 4-methoxy (benzamide), 4-methyl (benzothiazole), 3-(dimethylamino)propyl
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methylbenzamide hydrochloride C₂₀H₂₃BrClN₃OS 483.84 6-bromo (benzothiazole), 4-methyl (benzamide), 3-(dimethylamino)propyl
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) C₁₅H₂₀ClN₃O₂ 309.79 4-hydroxyquinoline core, 3-(dimethylamino)propyl

A. Substituent Position and Bioactivity

  • Bromine Placement: The target compound’s 2-bromo group on the benzamide (vs.
  • Methoxy vs. Bromine : The 4-methoxy analogue in lacks the electron-withdrawing bromine, which could reduce electrophilic reactivity but increase metabolic stability.

B. Solubility and Pharmacokinetics

  • The hydrochloride salt in all compounds enhances aqueous solubility. However, molecular weight differences (e.g., 497.86 g/mol for the target vs. 309.79 g/mol for SzR-105 ) suggest variations in membrane permeability.

C. Receptor Binding Trends

  • Benzothiazole derivatives like the target compound and the 6-bromo analogue in show affinity for CNS receptors due to their planar aromatic systems. In contrast, SzR-105’s quinoline core in exhibits distinct binding to kynurenine pathway enzymes.

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